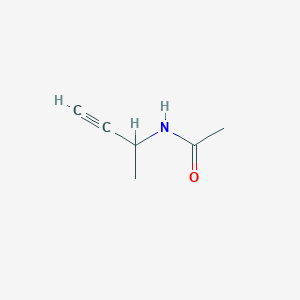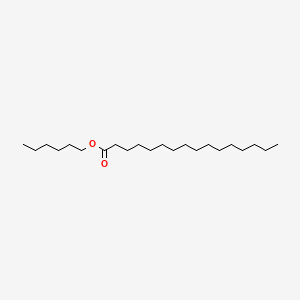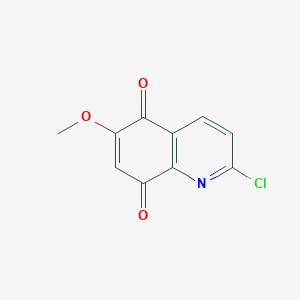
2-Chloro-6-methoxyquinoline-5,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-methoxyquinoline-5,8-dione is a chemical compound with the molecular formula C10H6ClNO3 and a molecular weight of 223.61 g/mol . It is also known by its synonyms 2-Chloro-6-methoxy-5,8-quinolinedione and 5,8-quinolinedione, 2-chloro-6-methoxy .
Synthesis Analysis
The synthesis of quinoline and its analogues has been a topic of interest due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 2-Chloro-6-methoxyquinoline-5,8-dione has been examined by means of experimental and computational quantum chemical methods like density functional theory (DFT) . The structure of (E)-6-chloro-7-[2-(N,N-diethylamino)vinyl]quinoline-5,8-dione was confirmed by X-ray structural analysis .Chemical Reactions Analysis
Quinoline and its analogues have been reported to undergo a wide range of chemical reactions . These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Wirkmechanismus
While the specific mechanism of action for 2-Chloro-6-methoxyquinoline-5,8-dione is not mentioned in the search results, it’s worth noting that natural 5,8-quinolinedione antibiotics exhibit a broad spectrum of activities including anticancer, antibacterial, antifungal, and antimalarial activities . The structure–activity research showed that the 5,8-quinolinedione scaffold is responsible for its biological effect .
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
42065-07-6 |
|---|---|
Produktname |
2-Chloro-6-methoxyquinoline-5,8-dione |
Molekularformel |
C10H6ClNO3 |
Molekulargewicht |
223.61 g/mol |
IUPAC-Name |
2-chloro-6-methoxyquinoline-5,8-dione |
InChI |
InChI=1S/C10H6ClNO3/c1-15-7-4-6(13)9-5(10(7)14)2-3-8(11)12-9/h2-4H,1H3 |
InChI-Schlüssel |
FJEPCSBUTWZVLD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=O)C2=C(C1=O)C=CC(=N2)Cl |
Kanonische SMILES |
COC1=CC(=O)C2=C(C1=O)C=CC(=N2)Cl |
Andere CAS-Nummern |
42065-07-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzoic acid, 3-chloro-4-[(4-pentylbenzoyl)oxy]-, 4-pentylphenyl ester](/img/structure/B3190357.png)
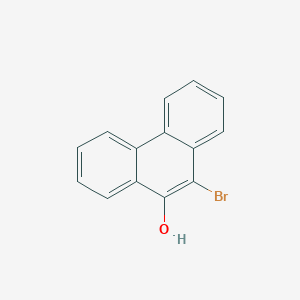

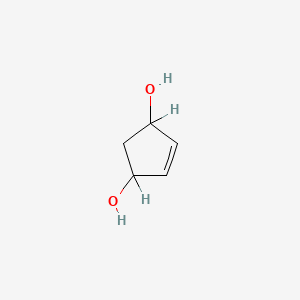
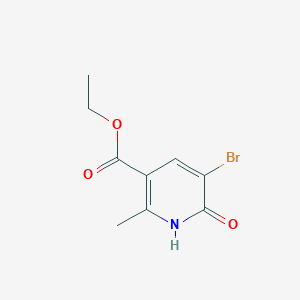




![Tert-butyl N-[2-(2-oxoethoxy)ethyl]carbamate](/img/structure/B3190435.png)
